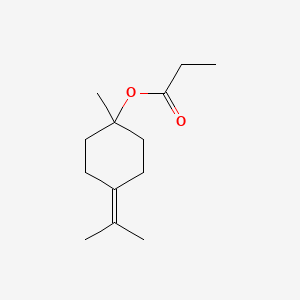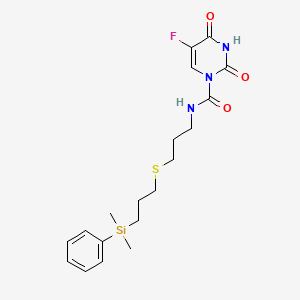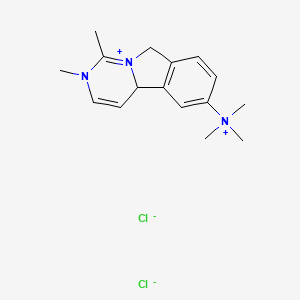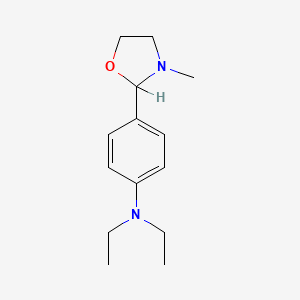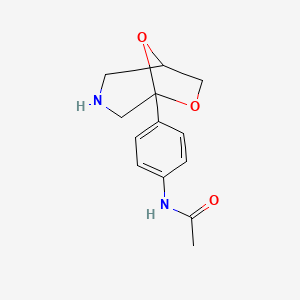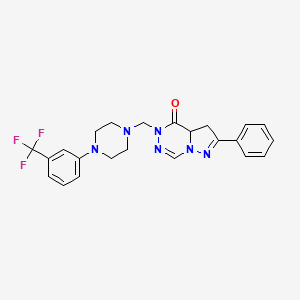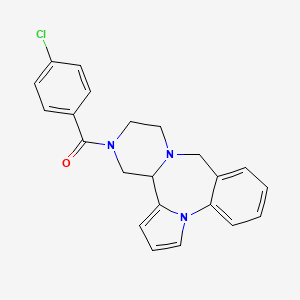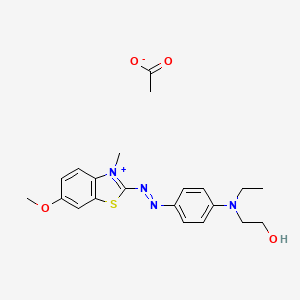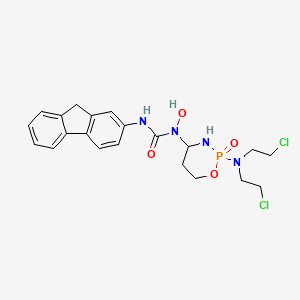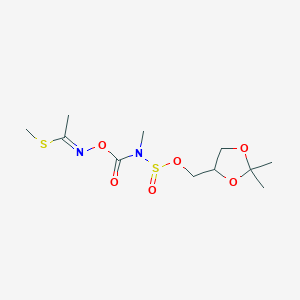
Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester is a complex organic compound with a unique structure that includes a dioxolane ring, a sulfinyl group, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester involves multiple steps. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a sulfinylating agent to introduce the sulfinyl group. This intermediate is then reacted with ethanimidothioic acid and methyl ester to form the final product. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted dioxolane compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals .
Mecanismo De Acción
The mechanism of action of Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethanimidothioic acid, N,N’-(dithiobis((methylimino)carbonyloxy))bis-, dimethyl ester
- Methyl (1Z)-2-(dimethylamino)-N-{[{[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]sulfinyl}(methyl)carbamoyl]oxy}-2-oxoethanimidothioate
Uniqueness
Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the dioxolane ring and sulfinyl group distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
81861-91-8 |
|---|---|
Fórmula molecular |
C11H20N2O6S2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
methyl (1E)-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxysulfinyl-methylcarbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C11H20N2O6S2/c1-8(20-5)12-19-10(14)13(4)21(15)17-7-9-6-16-11(2,3)18-9/h9H,6-7H2,1-5H3/b12-8+ |
Clave InChI |
DRSWNYJHCCQTRL-XYOKQWHBSA-N |
SMILES isomérico |
C/C(=N\OC(=O)N(C)S(=O)OCC1COC(O1)(C)C)/SC |
SMILES canónico |
CC(=NOC(=O)N(C)S(=O)OCC1COC(O1)(C)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


